molecular formula C22H13ClN2O4S B2897564 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618369-75-8

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2897564
CAS RN: 618369-75-8
M. Wt: 436.87
InChI Key: QSCBHLWORUNFBM-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H13ClN2O4S and its molecular weight is 436.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

The molecule "4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one" is part of a broader class of compounds that exhibit a range of chemical properties due to their complex structures. These compounds are characterized by the presence of multiple ring systems, including benzofuran, thiazol, and pyrrol, which contribute to their chemical reactivity and potential biological activities. For example, the study by El‐Hiti et al. (2019) explores the molecular structure of a similar compound, highlighting the interactions between different ring systems and their implications for the compound's chemical behavior and stability (El‐Hiti et al., 2019).

Quantum Studies and Thermodynamic Properties

The quantum and thermodynamic properties of related compounds have been investigated to understand their stability and reactivity. Halim and Ibrahim (2022) conducted a study on a novel compound, providing insights into its structural stability, electronic properties, and reactivity through quantum studies and thermodynamic analysis. This research offers valuable information on the compound's potential applications in materials science and molecular engineering (Halim & Ibrahim, 2022).

Solvent Selection and Application in Heterojunction Systems

Research by Walker et al. (2011) demonstrates the application of a related compound in selecting solvents based on cohesive energy densities for use in molecular bulk heterojunction systems. This study is crucial for the development of solar cells and other electronic devices, showing the compound's role in optimizing the solubility properties of materials to enhance device performance (Walker et al., 2011).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O4S/c23-14-7-5-12(6-8-14)18-17(20(27)21(28)25(18)22-24-9-10-30-22)19(26)16-11-13-3-1-2-4-15(13)29-16/h1-11,18,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHLWORUNFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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